A Comprehensive Technical Guide to the Fundamental Properties of Copper(II) Acetylacetonate
A Comprehensive Technical Guide to the Fundamental Properties of Copper(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) acetylacetonate (B107027), with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest across various scientific disciplines, including catalysis, materials science, and pharmaceutical development. Its versatility stems from its well-defined square planar geometry, stability, and catalytic activity in a range of organic transformations. This guide provides an in-depth overview of the core chemical and physical properties of Copper(II) acetylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.
Chemical and Physical Properties
Copper(II) acetylacetonate is a blue crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1][2] The key quantitative properties are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | References |
| Chemical Formula | C₁₀H₁₄CuO₄ | [1] |
| Molar Mass | 261.76 g/mol | [1] |
| Appearance | Blue to blue-green crystalline powder | [1][3] |
| Melting Point | 284-288 °C (decomposes) | [4] |
| Boiling Point | 284 °C (decomposes) | [5] |
| Density | ~1.45 g/cm³ | |
| Magnetic Moment (µeff) | ~1.8 B.M. | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol, acetonitrile, and DMF. | [1][2] |
Crystal Structure and Spectroscopic Data
Copper(II) acetylacetonate possesses a square planar coordination geometry around the central copper atom.[1] The crystallographic and spectroscopic data are crucial for its characterization.
Table 2: Crystallographic Data for Copper(II) Acetylacetonate
| Parameter | Value | References |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Unit Cell Dimensions | a = 10.34 Å, b = 4.71 Å, c = 11.38 Å, β = 91.78° | [1] |
| Cu-O Bond Length | ~1.914 Å | [6][7] |
| O-Cu-O Bite Angle | ~93.2° | [6][7] |
Table 3: Spectroscopic Data for Copper(II) Acetylacetonate
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | References |
| UV-Vis (in Hexane) | λmax = 243 nm | Metal-to-Ligand Charge Transfer (MLCT) | [8] |
| λmax = 323 nm | π-π* transition | [8] | |
| λmax = 563-803 nm | d-d transition | [8] | |
| FT-IR (KBr Pellet) | ~1577 cm⁻¹ | ν(C=O) stretching | [1][9] |
| ~1529 cm⁻¹ | ν(C=C) stretching | [1][9] | |
| ~451 cm⁻¹ | ν(Cu-O) stretching | [1][9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Copper(II) acetylacetonate are provided below.
Synthesis of Copper(II) Acetylacetonate
Several methods can be employed for the synthesis of Copper(II) acetylacetonate. A common and reliable protocol is the reaction of a soluble copper(II) salt with acetylacetone (B45752) in the presence of a base.
Protocol 1: From Copper(II) Chloride
-
Dissolution: Dissolve 4.0 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) in 25 mL of deionized water in a 250 mL beaker.
-
Ligand Addition: In a separate container, prepare a solution of 5.0 mL of acetylacetone in 10 mL of methanol. Add this solution dropwise to the copper(II) chloride solution while stirring.
-
Basification: Prepare a solution of 6.8 g of sodium acetate (B1210297) in 15 mL of water. Add this solution slowly to the reaction mixture over a period of 5 minutes with continuous stirring. A precipitate will form.
-
Heating: Heat the mixture to approximately 80 °C for 15 minutes with rapid stirring.
-
Isolation: Cool the solution to room temperature and then further in an ice bath. Collect the blue-grey solid by vacuum filtration.
-
Washing and Drying: Wash the precipitate with cold deionized water and then with a small amount of cold methanol. Dry the product in an oven at 110 °C.[4]
Protocol 2: From Copper(II) Nitrate (B79036)
-
Dissolution: Dissolve 10 g of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 100 mL of deionized water.
-
Formation of Ammine Complex: Add 15 mL of concentrated aqueous ammonia (B1221849) to form the tetraamminecopper(II) complex solution.
-
Precipitation: While stirring, add 11 mL of acetylacetone to the solution. A blue precipitate of Copper(II) acetylacetonate will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Drying and Recrystallization: Dry the crude product under vacuum. For higher purity, the product can be recrystallized by dissolving it in a minimal amount of a hot chloroform-methanol mixture, followed by slow cooling to induce crystallization.[10]
Characterization Techniques
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the d-d and charge transfer electronic transitions.
-
Protocol:
-
Prepare a dilute solution of Copper(II) acetylacetonate in a suitable solvent (e.g., hexane, chloroform, or methanol) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-900 nm using a double-beam UV-Vis spectrophotometer.
-
Use the pure solvent as a blank for baseline correction.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic vibrational modes of the acetylacetonate ligand and the Cu-O bond.
-
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid Copper(II) acetylacetonate sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Record the IR spectrum in the range of 4000-400 cm⁻¹.[11]
-
3. X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure and unit cell parameters.
-
Protocol:
-
Mount a single crystal of Copper(II) acetylacetonate on a goniometer head.
-
Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).
-
Process the data using appropriate software to solve and refine the crystal structure.[12]
-
4. Thermal Analysis (TGA/DSC)
-
Objective: To study the thermal stability and decomposition profile.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of Copper(II) acetylacetonate into an alumina (B75360) or platinum crucible.
-
Perform the analysis using a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range of ambient to 600 °C or higher.[13][14]
-
5. Magnetic Susceptibility
-
Objective: To determine the number of unpaired electrons and confirm the paramagnetic nature of the Cu(II) center.
-
Protocol:
-
Use a magnetic susceptibility balance (e.g., a Guoy balance or a SQUID magnetometer).
-
Place a known mass of the powdered sample in a sample holder.
-
Measure the magnetic susceptibility of the sample at a specific temperature (usually room temperature).
-
Calculate the effective magnetic moment (µeff) using the appropriate formula.[15]
-
Visualizations
Molecular Structure of Copper(II) Acetylacetonate
Caption: Molecular structure of Copper(II) acetylacetonate.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Applications in Research and Drug Development
Copper(II) acetylacetonate is a versatile catalyst and precursor with several applications relevant to researchers and drug development professionals.
-
Catalysis in Organic Synthesis: It catalyzes a wide range of organic reactions, including:
-
Coupling Reactions: Such as Ullmann-type and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[11]
-
Oxidation Reactions: It can act as a catalyst for various oxidation processes.[11]
-
Cycloaddition Reactions: Including the Huisgen 1,3-dipolar cycloaddition to form triazoles, a common motif in medicinal chemistry.
-
Aziridination of Alkenes: Aziridines are valuable synthetic intermediates for the preparation of pharmaceuticals.
-
-
Precursor for Nanomaterials: It serves as a precursor for the synthesis of copper and copper oxide nanoparticles through thermal decomposition. These nanoparticles have applications in catalysis and as antimicrobial agents.
-
Potential Therapeutic Applications: While not a drug itself, copper complexes, in general, are being investigated for their potential anticancer and anti-inflammatory properties. The ability of copper complexes to interact with biological molecules makes them an area of active research in drug discovery.[16]
The catalytic activity of Copper(II) acetylacetonate in forming key chemical bonds efficiently and under relatively mild conditions makes it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Crystallography Open Database: Information card for entry 1551137 [crystallography.net]
- 13. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]

